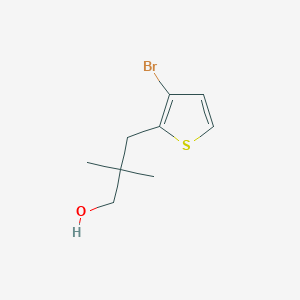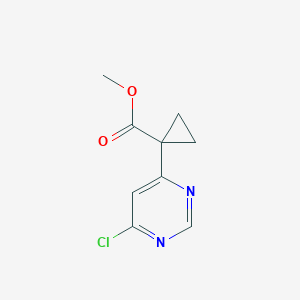
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromothiophene moiety attached to a dimethylpropanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromothiophene as a starting material, which can be synthesized from thiophene via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent step involves the reaction of 3-bromothiophene with 2,2-dimethylpropan-1-ol in the presence of a suitable base and catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups via nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the dimethylpropanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in suitable solvents.
Major Products Formed
科学的研究の応用
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved can vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity but lacking the dimethylpropanol group.
3-(3-Bromothiophen-2-yl)boronic acid: Another derivative with a boronic acid group instead of the dimethylpropanol group.
Uniqueness
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of both the bromothiophene and dimethylpropanol moieties, which confer distinct chemical and physical properties.
特性
分子式 |
C9H13BrOS |
|---|---|
分子量 |
249.17 g/mol |
IUPAC名 |
3-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H13BrOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,11H,5-6H2,1-2H3 |
InChIキー |
DVIGDWCSDGJSIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=CS1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)






![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)

